Cas no 73943-10-9 (1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-)

1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl- structure
73943-10-9 structure
Product Name:1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-
CAS-nummer:73943-10-9
MF:C11H14ClN
MW:195.688561916351
CID:566715
PubChem ID:123981
Update Time:2025-04-19

1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-
    • benalfocin
    • 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • SK&F-86466
    • 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
    • Lopac-S-1563
    • YCN2U5UGIQ
    • cid_10220250
    • NCGC00015930-03
    • MLS002172470
    • RSRUDTPYRBLHEO-UHFFFAOYSA-N
    • 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine
    • SDCCGSBI-0051026.P002
    • CHEMBL123349
    • PDSP1_000725
    • 6-chloranyl-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride
    • 1H-3-Benzazepine, 6-chloro-2,3,4,5-tetrahydro-3-methyl-
    • PDSP2_000715
    • SKF-86466
    • BDBM66983
    • NCGC00015930-01
    • 73943-10-9
    • NCGC00015930-02
    • UNII-YCN2U5UGIQ
    • NCGC00162330-01
    • DTXSID70224650
    • SMR001254100
    • CHEBI:8986
    • CCG-205133
    • MB01559
    • 6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
    • Lopac0_001056
    • Skf 86466
    • Q27108203
    • 6-chloro-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • SK-86466
    • SCHEMBL8083358
    • SK&F 86466
    • DTXCID00147141
    • Inchi: 1S/C11H14ClN/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13/h2-4H,5-8H2,1H3
    • InChI-sleutel: RSRUDTPYRBLHEO-UHFFFAOYSA-N
    • LACHT: ClC1=CC=CC2=C1CCN(C)CC2

Berekende eigenschappen

  • Exacte massa: 195.081
  • Monoisotopische massa: 195.081
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 172
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 3.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.105
  • Kookpunt: 288.1°C at 760 mmHg
  • Vlampunt: 128°C
  • Brekindex: 1.547
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd